molecular formula C11H15ClN2 B3214753 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- CAS No. 1152584-90-1

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl-

Cat. No.: B3214753
CAS No.: 1152584-90-1
M. Wt: 210.70 g/mol
InChI Key: GUFHJQIOZCFERE-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with two amino groups at the 1 and 2 positions, a chlorine atom at the 3 position, and a cyclopentyl group attached to one of the amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- typically involves multiple steps:

    Nucleophilic Aromatic Substitution: The starting material, 2-fluoronitrobenzene, undergoes nucleophilic aromatic substitution with cyclopentylamine to introduce the cyclopentyl group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The resulting 1,2-benzenediamine is chlorinated at the 3 position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas and palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of 1,2-benzenediamine, 3-nitro-N2-cyclopentyl-.

    Reduction: Reformation of 1,2-benzenediamine, 3-chloro-N2-cyclopentyl- from its nitro derivative.

    Substitution: Formation of 1,2-benzenediamine, 3-hydroxy-N2-cyclopentyl-.

Scientific Research Applications

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive amino and chloro groups.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, while the chloro and cyclopentyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine, 3-chloro-: Lacks the cyclopentyl group, which may result in different reactivity and biological activity.

    1,2-Benzenediamine, 4-chloro-N2-cyclopentyl-: Chlorine atom is at the 4 position instead of the 3 position, which can affect the compound’s chemical properties and interactions.

    1,2-Benzenediamine, 3-methyl-N2-cyclopentyl-: Methyl group instead of chlorine, leading to different steric and electronic effects.

Uniqueness

1,2-Benzenediamine, 3-chloro-N2-cyclopentyl- is unique due to the presence of both a chloro and a cyclopentyl group, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-chloro-2-N-cyclopentylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-6-3-7-10(13)11(9)14-8-4-1-2-5-8/h3,6-8,14H,1-2,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFHJQIOZCFERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266295
Record name 3-Chloro-N2-cyclopentyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152584-90-1
Record name 3-Chloro-N2-cyclopentyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1152584-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N2-cyclopentyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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